1-Difluoromethanesulfonyl-4-fluorobenzene is a chemical compound with the molecular formula and a molecular weight of 210.17 g/mol. This compound belongs to the class of sulfones and is characterized by the presence of both difluoromethanesulfonyl and fluorobenzene functional groups. The structure features a fluorobenzene ring substituted at the para position with a difluoromethanesulfonyl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis .
Due to the presence of fluorine atoms, 1-Difluoromethanesulfonyl-4-fluorobenzene might possess interesting properties relevant to material science. Fluorine atoms are known for their electronegativity, which can influence various material properties like:
These reactions highlight the compound's versatility in synthetic chemistry .
The synthesis of 1-difluoromethanesulfonyl-4-fluorobenzene can be achieved through several methods:
These methods reflect common strategies in organic synthesis that leverage existing functional groups to introduce new ones .
1-Difluoromethanesulfonyl-4-fluorobenzene has potential applications in various fields:
The fluorinated nature of this compound may also impart desirable characteristics such as increased stability and solubility .
Interaction studies involving 1-difluoromethanesulfonyl-4-fluorobenzene may focus on its reactivity with nucleophiles or electrophiles, as well as its behavior in biological systems. Understanding these interactions is crucial for assessing its potential therapeutic effects and safety profiles. Preliminary studies could include:
Such studies are essential for advancing the understanding of this compound's practical applications .
Several compounds share structural similarities with 1-difluoromethanesulfonyl-4-fluorobenzene. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Fluorobenzenesulfonic acid | Contains a sulfonic acid group | |
| 1-Bromo-4-fluorobenzene | Contains a bromine atom instead of sulfonyl | |
| Difluoromethanesulfonic acid | Contains only difluoro and sulfonic acid groups |
The uniqueness of 1-difluoromethanesulfonyl-4-fluorobenzene lies in its combination of both difluoro and sulfonyl functionalities attached to a fluorinated aromatic system, which may impart distinct reactivity patterns not observed in other similar compounds .
1-Difluoromethanesulfonyl-4-fluorobenzene (CAS 153698-38-5) is a synthetic organofluorine compound first reported in the early 21st century as part of advancements in sulfonyl fluoride chemistry. While its exact discovery timeline remains undocumented in public literature, its development aligns with the broader exploration of sulfur(VI) fluoride exchange (SuFEx) click chemistry, pioneered by Sharpless and colleagues. The compound’s synthesis likely emerged from efforts to expand the repertoire of aryl sulfonyl fluorides, which gained prominence due to their stability and reactivity in covalent bonding applications. Commercial availability through suppliers like American Elements and AK Scientific by the 2020s underscores its adoption in research and industrial settings.
1-Difluoromethanesulfonyl-4-fluorobenzene belongs to the aryl sulfonyl fluoride family, characterized by a sulfonyl group (-SO₂-) bonded to a fluorine atom and an aromatic ring. Its structure comprises a benzene ring substituted at the para position with a fluorine atom and at the meta position with a difluoromethanesulfonyl group (-SO₂-CF₂H). The molecular formula C₇H₅F₃O₂S reflects this arrangement, with a molecular weight of 210.18 g/mol. Key structural features include:
The compound’s utility stems from its dual fluorinated groups, which confer unique physicochemical properties:
Within IUPAC nomenclature, the compound is classified as 1-(difluoromethylsulfonyl)-4-fluorobenzene, emphasizing its substituents’ positions. Broader categorization includes:
1-Difluoromethanesulfonyl-4-fluorobenzene possesses the molecular formula C₇H₅F₃O₂S with a precise molecular weight of 210.18 grams per mole [1] [2]. The compound's structure consists of a fluorobenzene ring system substituted with a difluoromethylsulfonyl functional group, incorporating three fluorine atoms in total within its molecular framework [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-(difluoromethylsulfonyl)-4-fluorobenzene, and it is catalogued under Chemical Abstracts Service registry number 153698-38-5 [1] [2].
The molecular composition includes twelve heavy atoms, comprising seven carbon atoms, one sulfur atom, two oxygen atoms, and three fluorine atoms [1]. The compound exhibits a formal charge of zero and maintains structural neutrality under standard conditions [1]. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1F)S(=O)(=O)C(F)F, while the International Chemical Identifier is InChI=1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H [1].
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅F₃O₂S |
| Molecular Weight | 210.18 g/mol |
| Heavy Atoms | 12 |
| Fluorine Atoms | 3 |
| Aromatic Rings | 1 |
| Formal Charge | 0 |
The stereochemical configuration of 1-difluoromethanesulfonyl-4-fluorobenzene is characterized by a planar aromatic benzene ring with tetrahedral geometry around the sulfur center [1]. The difluoromethylsulfonyl substituent adopts a tetrahedral arrangement at the sulfur atom, with the two oxygen atoms and the difluoromethyl group positioned to minimize steric hindrance [9]. The fluorine substituent on the benzene ring maintains coplanarity with the aromatic system, preserving the overall molecular symmetry [11].
The compound exhibits point group symmetry consistent with monosubstituted benzene derivatives, where the para-fluorine substitution creates a symmetrical electronic environment [11]. The spatial arrangement is influenced by the strong electron-withdrawing nature of both the fluorine substituent and the difluoromethylsulfonyl group, which affects the electron density distribution throughout the aromatic system [14]. The difluoromethyl group attached to the sulfonyl moiety can undergo conformational rotation around the sulfur-carbon bond, though the preferred conformation minimizes dipole-dipole interactions [9].
The molecular geometry of 1-difluoromethanesulfonyl-4-fluorobenzene incorporates characteristic bond angles derived from its aromatic and sulfonyl components [11]. The benzene ring maintains typical aromatic bond angles, with carbon-carbon-carbon angles ranging from 117.9 to 123.4 degrees, and carbon-carbon-fluorine angles of approximately 118.3 degrees [11]. These values reflect the slight distortion caused by the fluorine substituent's electronegativity compared to hydrogen [11].
The sulfonyl group exhibits tetrahedral geometry with oxygen-sulfur-oxygen bond angles of approximately 119-120 degrees [16]. The carbon-sulfur-carbon angle at the sulfonyl center measures approximately 105-107 degrees, consistent with tetrahedral geometry around sulfur [16]. The difluoromethyl group displays fluorine-carbon-fluorine bond angles of 107-109 degrees, slightly compressed from the ideal tetrahedral angle due to fluorine's high electronegativity [11].
| Bond Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-F (aromatic) | 1.354 ± 0.010 | C-C-F: 118.3 |
| C-C (aromatic) | 1.383-1.397 | C-C-C: 117.9-123.4 |
| S=O (sulfonyl) | 1.45-1.47 | O=S=O: 119-120 |
| C-F (difluoromethyl) | 1.35-1.37 | F-C-F: 107-109 |
The electronic distribution in 1-difluoromethanesulfonyl-4-fluorobenzene is dominated by the strong electron-withdrawing effects of both the para-fluorine substituent and the difluoromethylsulfonyl group [13] [14]. The difluoromethylsulfonyl group exhibits a σ-inductive effect with a value of approximately 0.51, making it one of the most powerful electron-withdrawing substituents in organic chemistry [14]. This substantial electron withdrawal significantly impacts the electron density distribution throughout the aromatic ring system [13].
The resonance structures of the compound involve delocalization of electron density from the aromatic ring toward the electron-withdrawing substituents [15]. The sulfonyl group participates in resonance through its sulfur-oxygen double bonds, which can accept electron density from the aromatic system [16]. The para-fluorine substituent also contributes to the overall electron withdrawal through both inductive and resonance effects, though its resonance donation is overshadowed by its strong inductive withdrawal [9].
The highest occupied molecular orbital energy level is estimated to be between -7.5 to -8.0 electron volts, while the lowest unoccupied molecular orbital lies between -2.5 to -3.0 electron volts [16]. This results in an estimated electronic band gap of 4.5-5.5 electron volts, indicating significant electronic stabilization due to the electron-withdrawing substituents [16]. The dipole moment of the molecule is estimated to be between 3.5-4.2 Debye units, reflecting the asymmetric charge distribution caused by the substituent effects [13].
The proton nuclear magnetic resonance spectrum of 1-difluoromethanesulfonyl-4-fluorobenzene displays characteristic signals for both the aromatic protons and the difluoromethyl proton [19] [20]. The aromatic protons appear as complex multiplets in the range of 7.0-8.5 parts per million, with the exact chemical shifts depending on the solvent system employed [19]. The difluoromethyl proton resonates as a characteristic triplet in the range of 6.5-7.5 parts per million due to coupling with the two equivalent fluorine atoms [22].
The fluorine-19 nuclear magnetic resonance spectrum exhibits two distinct resonance regions [20] [24]. The para-fluorine substituent on the benzene ring appears in the range of -108 to -120 parts per million relative to trichlorofluoromethane, while the difluoromethyl fluorines resonate between -110 to -130 parts per million [20] [24]. The difluoromethyl fluorines typically appear as a doublet of triplets due to coupling with both the methine proton and each other [22].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbons resonating between 115-165 parts per million, with the carbon bearing the fluorine substituent appearing as a doublet due to carbon-fluorine coupling [22]. The difluoromethyl carbon appears as a characteristic triplet between 110-120 parts per million due to coupling with the two equivalent fluorine atoms [22]. The quaternary carbon bearing the sulfonyl group typically resonates in the downfield region around 140-150 parts per million [22].
Infrared spectroscopy of 1-difluoromethanesulfonyl-4-fluorobenzene reveals characteristic absorption bands that allow for unambiguous identification of the functional groups present [26] [27]. The sulfonyl group exhibits two strong characteristic stretching vibrations: the antisymmetric sulfur-oxygen stretch appears between 1330-1350 reciprocal centimeters, while the symmetric stretch occurs between 1150-1170 reciprocal centimeters [28]. These bands are among the most diagnostic features in the infrared spectrum due to their high intensity and characteristic frequencies [28].
The aromatic carbon-hydrogen stretching vibrations appear in the range of 3030-3100 reciprocal centimeters, while the aromatic carbon-carbon stretching modes are observed between 1400-1600 reciprocal centimeters [27]. The difluoromethyl carbon-hydrogen stretch appears as a characteristic absorption around 2900-3000 reciprocal centimeters, distinguishable from typical methyl groups due to the electron-withdrawing effect of the fluorine atoms [27].
The carbon-fluorine stretching vibrations provide additional diagnostic information, with the aromatic carbon-fluorine stretch appearing around 1200-1300 reciprocal centimeters and the difluoromethyl carbon-fluorine stretches occurring between 1000-1200 reciprocal centimeters [27] [31]. The fingerprint region below 1000 reciprocal centimeters contains numerous characteristic absorptions related to aromatic carbon-carbon bending and carbon-fluorine bending modes [27].
Mass spectrometry fragmentation of 1-difluoromethanesulfonyl-4-fluorobenzene follows predictable pathways based on the stability of the resulting fragment ions [32] [33]. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the intact molecular structure [1]. The base peak or one of the most intense peaks typically corresponds to the loss of the difluoromethyl radical, resulting in a fragment ion at mass-to-charge ratio 159 [37].
Another significant fragmentation pathway involves the loss of the entire difluoromethylsulfonyl group, producing a fluorobenzene cation at mass-to-charge ratio 95 [33] [37]. This fragmentation is facilitated by the stability of the resulting aromatic cation and the neutral sulfone species [37]. Additional fragmentation can occur through the loss of sulfur dioxide from various intermediate ions, reflecting the tendency of sulfonyl compounds to eliminate sulfur dioxide under electron impact conditions [37].
The fragmentation pattern also includes peaks corresponding to the loss of hydrogen fluoride from various precursor ions, which is a common fragmentation pathway for fluorinated organic compounds [33]. The difluoromethyl group can undergo further fragmentation to produce ions corresponding to the loss of individual fluorine atoms or hydrogen fluoride molecules [33]. These fragmentation patterns provide valuable structural information and can be used for compound identification and purity assessment [32].
The ultraviolet-visible absorption spectrum of 1-difluoromethanesulfonyl-4-fluorobenzene exhibits characteristic absorption bands arising from electronic transitions within the aromatic system [40] [43]. The primary absorption maximum occurs in the range of 260-280 nanometers, corresponding to π→π* transitions within the substituted benzene ring [44] [46]. This absorption is typically of medium to strong intensity and is influenced by the electron-withdrawing nature of the substituents [44].
A secondary absorption band appears at longer wavelengths, typically around 300-320 nanometers, corresponding to n→π* transitions involving the lone pairs on the fluorine atoms and the oxygen atoms of the sulfonyl group [44]. This transition is generally of lower intensity compared to the π→π* transition but provides valuable information about the electronic structure of the molecule [44]. The exact position and intensity of these bands can be influenced by solvent effects and the specific electronic environment of the chromophores [43].
The molar extinction coefficient for the primary absorption band is estimated to be in the range of 5,000-15,000 reciprocal molar reciprocal centimeters, typical for substituted aromatic compounds [44] [46]. The electron-withdrawing substituents cause a slight bathochromic shift compared to unsubstituted benzene, reflecting the altered electronic structure of the aromatic system [46]. The absorption profile can be used for quantitative analysis and provides insights into the electronic properties of the compound [40].
| Spectroscopic Technique | Key Parameters | Characteristic Features |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | 7.0-8.5 ppm (aromatic H), 6.5-7.5 ppm (CHF₂) | Complex multipets, triplet |
| ¹⁹F Nuclear Magnetic Resonance | -108 to -120 ppm (ArF), -110 to -130 ppm (CHF₂) | Doublet of triplets |
| Infrared Spectroscopy | 1330-1350, 1150-1170 cm⁻¹ (S=O stretch) | Strong, characteristic bands |
| Mass Spectrometry | m/z 210 (M⁺), 159 ([M-CHF₂]⁺), 95 ([M-SO₂CHF₂]⁺) | Variable intensity fragments |
| Ultraviolet-Visible | 260-280 nm (π→π), 300-320 nm (n→π) | Medium to strong absorption |
The solid-state nature of this compound at ambient conditions is consistent with its molecular structure, which contains both electron-withdrawing fluorine substituents and a sulfonyl functional group that can participate in intermolecular interactions. The presence of multiple fluorine atoms and the sulfonyl moiety likely contributes to elevated intermolecular forces compared to simpler aromatic compounds, resulting in the solid physical state at room temperature.
| Property | Value |
|---|---|
| Physical State (25°C, 1 atm) | Solid |
| Appearance | Crystalline powder |
| Commercial Purity | 95-97% |
| Storage Temperature | Room temperature |
Specific melting and boiling point data for 1-difluoromethanesulfonyl-4-fluorobenzene are not available in the current literature. However, comparative analysis with structurally related compounds provides insights into expected thermal transition temperatures.
Related sulfone compounds exhibit varying melting points depending on their molecular structure:
| Reference Compound | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|
| 4-Fluorophenyl methyl sulfone | 174.19 | 76-82 |
| 1-Difluoromethanesulfonyl-4-fluorobenzene | 210.18 | Data not available |
| Bis(4-fluorophenyl) sulfone | 254.25 | 98-100 |
| Diphenyl sulfone | 218.26 | 127.7 |
Based on structural similarity and molecular weight considerations, 1-difluoromethanesulfonyl-4-fluorobenzene would be expected to have a melting point in the intermediate range, potentially between 85-110°C, though experimental determination is required for precise values.
Comprehensive solubility data for 1-difluoromethanesulfonyl-4-fluorobenzene in various solvents are not available in the current literature. The molecular structure suggests certain solubility characteristics based on functional group analysis:
The compound contains:
Based on structural analogy with related fluorinated aromatic compounds, the following solubility behavior would be anticipated:
| Solvent Class | Expected Solubility | Rationale |
|---|---|---|
| Polar aprotic solvents | Moderate to good | Favorable dipolar interactions with SO₂ group |
| Chlorinated solvents | Good | Compatible with fluorinated aromatic systems |
| Alcohols | Limited | Moderate polarity compatibility |
| Water | Poor | Hydrophobic aromatic core with limited H-bonding capability |
| Nonpolar solvents | Poor to moderate | Limited compatibility due to polar substituents |
Related difluorobenzene compounds show:
Specific vapor pressure measurements for 1-difluoromethanesulfonyl-4-fluorobenzene are not reported in the available literature. The thermodynamic stability of the compound can be inferred from its chemical structure and comparison with related systems.
Structural stability factors include:
Comparative thermal stability data for related sulfone compounds indicate:
| Compound Class | Decomposition Temperature | Stability Assessment |
|---|---|---|
| Aromatic sulfones (general) | >350°C | High thermal stability [9] |
| Diphenyl sulfone | >550°C | Exceptional stability [9] |
| Fluorinated aromatics | Variable | Generally enhanced by C-F bonds |
Vapor pressure expectations:
Given the solid state at room temperature and molecular weight of 210.18 g/mol, 1-difluoromethanesulfonyl-4-fluorobenzene would be expected to exhibit low vapor pressure at ambient conditions, similar to other substituted aromatic sulfones.
No crystal structure determinations or polymorphism studies have been reported specifically for 1-difluoromethanesulfonyl-4-fluorobenzene in the accessible literature. However, polymorphism is a well-documented phenomenon in related compound classes.
Structural factors promoting potential polymorphism:
Literature precedents for polymorphism in related systems:
| Compound Class | Polymorphism Frequency | Key Factors |
|---|---|---|
| Fluorinated aromatic sulfonamides | Common [12] [13] | Fluorine interactions, H-bonding |
| Aromatic sulfones | Moderate | π-π stacking, dipolar interactions |
| Difluorobenzene derivatives | Variable | Fluorine positioning effects |
Crystal packing considerations:
The combination of these structural features suggests that 1-difluoromethanesulfonyl-4-fluorobenzene could potentially exhibit polymorphic behavior, though experimental crystallographic studies would be required for definitive characterization.
Specific thermal decomposition pathways for 1-difluoromethanesulfonyl-4-fluorobenzene have not been experimentally determined. However, decomposition mechanisms can be predicted based on structural features and literature data for related compounds.
Expected thermal stability:
Based on structural analogy with aromatic sulfones, the compound would be expected to exhibit high thermal stability with decomposition onset above 350°C [9]. This assessment is supported by:
Probable decomposition pathways:
C-S Bond Cleavage:
Sulfonyl Group Decomposition:
Fluorine Loss Mechanisms:
| Decomposition Stage | Temperature Range | Expected Products |
|---|---|---|
| Initial stability | <350°C | No decomposition |
| Primary decomposition | 350-500°C | C-S bond cleavage, SO₂ evolution |
| Secondary decomposition | >500°C | Complete mineralization to CO₂, HF, SO₂ |
Comparative thermal behavior: